molecular formula C12H18FNO B13277147 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline

Cat. No.: B13277147
M. Wt: 211.28 g/mol
InChI Key: JBQGIDBELDYTPC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . It is a derivative of aniline, featuring a fluorine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, with a pentan-2-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pentan-2-yl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FNO/c1-4-5-9(2)14-12-8-10(15-3)6-7-11(12)13/h6-9,14H,4-5H2,1-3H3

InChI Key

JBQGIDBELDYTPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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